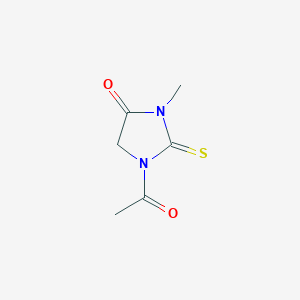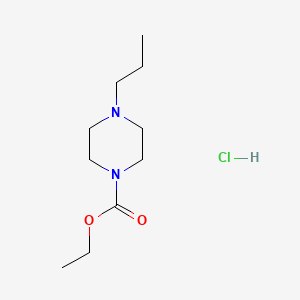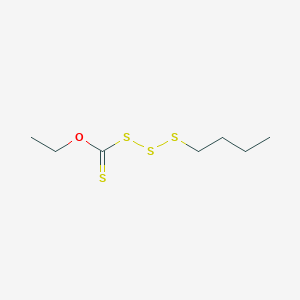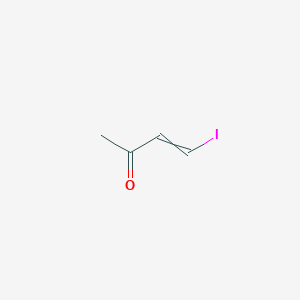
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is a heterocyclic compound with the molecular formula C6H8N2O2S. It is a derivative of imidazolidinone, featuring a thioxo group at the 2-position and acetyl and methyl groups at the 1- and 3-positions, respectively. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-substituted-2-thioxo-imidazolidin-4-ones with alkyl and aryl isothiocyanates and methyl glycinate hydrochloride in a basic medium . The reaction conditions often include temperatures ranging from 70-80°C and reaction times of around 30 minutes .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-HIV agent and its role in dopamine β-hydroxylase inhibition.
Wirkmechanismus
The mechanism of action of 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In the context of dopamine β-hydroxylase inhibition, the compound interacts with the enzyme’s active site, preventing the conversion of dopamine to norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
Comparison: 4-Imidazolidinone, 1-acetyl-3-methyl-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike imidazolidine-2-thione and imidazole-2-thione, this compound has a broader range of applications, particularly in asymmetric catalysis and as a chiral auxiliary .
Eigenschaften
CAS-Nummer |
64143-06-2 |
|---|---|
Molekularformel |
C6H8N2O2S |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
1-acetyl-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C6H8N2O2S/c1-4(9)8-3-5(10)7(2)6(8)11/h3H2,1-2H3 |
InChI-Schlüssel |
CMTBTGLNMILTMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(=O)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)







![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)


